molecular formula C13H19NO3S B14837840 3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide

3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide

Cat. No.: B14837840
M. Wt: 269.36 g/mol
InChI Key: LVXBXRVAMYNAPY-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl chloride with 4-hydroxybenzenesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the reaction and obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Formation of cyclohexylmethyl-4-oxobenzenesulfonamide.

    Reduction: Formation of cyclohexylmethyl-4-aminobenzenesulfonamide.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The cyclohexylmethyl group provides hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group, resulting in different chemical properties and biological activities.

    Cyclohexylmethylamine: Lacks the hydroxybenzenesulfonamide structure, leading to different reactivity and applications.

Uniqueness

3-(Cyclohexylmethyl)-4-hydroxybenzenesulfonamide is unique due to the combination of the cyclohexylmethyl group and the hydroxybenzenesulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c14-18(16,17)12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H2,14,16,17)

InChI Key

LVXBXRVAMYNAPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)S(=O)(=O)N)O

Origin of Product

United States

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